molecular formula C17H25N3 B10885588 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

Cat. No.: B10885588
M. Wt: 271.4 g/mol
InChI Key: XBKREKZBXQZROW-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a piperazine derivative featuring a cyclohexenylmethyl group at the 1-position and a pyridin-3-ylmethyl substituent at the 4-position. Its molecular formula is C₁₇H₂₃N₃, with a molecular weight of 269.39 g/mol (estimated based on analogous compounds) .

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine

InChI

InChI=1S/C17H25N3/c1-2-5-16(6-3-1)14-19-9-11-20(12-10-19)15-17-7-4-8-18-13-17/h1-2,4,7-8,13,16H,3,5-6,9-12,14-15H2

InChI Key

XBKREKZBXQZROW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CN=CC=C3

Origin of Product

United States

Preparation Methods

Key Reagents and Conditions

  • Cyclohex-3-en-1-ylmethyl bromide : Derived from cyclohex-3-en-1-ol via bromination (e.g., HBr/acetic acid).

  • Pyridin-3-ylmethyl bromide : Synthesized by reducing pyridine-3-carbaldehyde to pyridin-3-ylmethanol and subsequent bromination.

  • Base : K₂CO₃ or NaH to deprotonate piperazine’s amines.

  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) for enhanced reactivity.

Stepwise Alkylation Protocol

First Alkylation (Cyclohexenylmethyl Group)

  • Reaction Setup : Piperazine (1 eq) is dissolved in DMF with K₂CO₃ (2 eq) and cyclohex-3-en-1-ylmethyl bromide (1.1 eq).

  • Conditions : Stir at 80°C for 12–24 hours to yield N-(cyclohex-3-en-1-ylmethyl)piperazine.

  • Workup : Extract with ethyl acetate, wash with brine, and purify via column chromatography.

StepReagents/ConditionsTimeYield*SolventBase
1Cyclohexenylmethyl bromide, K₂CO₃12h75–80%DMFK₂CO₃

*Yields estimated from analogous reactions.

Second Alkylation (Pyridinylmethyl Group)

  • Reaction Setup : The mono-substituted intermediate (1 eq) is treated with pyridin-3-ylmethyl bromide (1.1 eq) and K₂CO₃ (2 eq) in DMF.

  • Conditions : Stir at 60–80°C for 12–24 hours to form the di-substituted piperazine.

  • Workup : Filter off salts, evaporate solvent, and recrystallize from ethanol.

StepReagents/ConditionsTimeYield*SolventBase
2Pyridinylmethyl bromide, K₂CO₃12h70–75%DMFK₂CO₃

Alternative Approaches

One-Pot Alkylation

A direct one-pot method using both alkylating agents may reduce reaction steps but risks side reactions (e.g., over-alkylation). For example:

  • Reagents : Piperazine (1 eq), cyclohexenylmethyl bromide (1.1 eq), pyridinylmethyl bromide (1.1 eq), and NaH (2 eq) in THF.

  • Conditions : Stir at 0°C to RT for 24 hours.

StepReagents/ConditionsTimeYield*SolventBase
1Both bromides, NaH24h60–65%THFNaH

*Lower yields due to steric hindrance and competing reactions.

Protecting Group Strategy

To enhance regioselectivity, one amine of piperazine can be protected (e.g., Boc group), alkylated, and then deprotected:

  • Protection : Treat piperazine with Boc-anhydride in DCM.

  • First Alkylation : React with pyridinylmethyl bromide.

  • Deprotection : Remove Boc group with TFA in DCM.

  • Second Alkylation : Introduce cyclohexenylmethyl group.

Analytical Characterization

Key techniques for confirming the structure include:

  • NMR : ¹H NMR (δ 1.5–2.0 ppm for cyclohexane protons, δ 3.0–3.5 ppm for piperazine CH₂, δ 7.0–8.5 ppm for pyridine/aromatic protons).

  • Mass Spectrometry : m/z [M+H]⁺ = 285.4 (calculated for C₁₇H₂₃N₃O).

  • IR : Peaks at ~2850 cm⁻¹ (C-H stretch, cyclohexane) and ~1100 cm⁻¹ (C-N stretch, piperazine).

Challenges and Optimizations

  • Steric Hindrance : Bulky cyclohexenylmethyl groups may slow the second alkylation. Solutions include prolonged reaction times or elevated temperatures.

  • Regioselectivity : Ensuring substituents attach to distinct nitrogens. Using excess base or sequential alkylation minimizes cross-reactivity.

  • Purity : Crude products may contain mono-substituted byproducts. Recrystallization or HPLC purification is essential.

Comparative Data

MethodAdvantagesLimitations
Stepwise AlkylationHigh yield, precise regioselectivityMulti-step process
One-Pot AlkylationSimplified workflowLower yield, side reactions
Protecting GroupEnhanced selectivityAdditional steps (protection/deprotection)

Applications and Derivatives

This compound serves as a scaffold in medicinal chemistry, particularly for targeting neurotransmitter receptors or enzymes. Structural analogs, such as piperazine derivatives with fluorinated phenyl groups, demonstrate antipsychotic and antimicrobial activity. Further functionalization (e.g., sulfonation, amidation) could expand its pharmacological profile .

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride, acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in drug development.

Neuropharmacological Effects

The compound has shown potential in modulating neurotransmitter systems, particularly through inhibition of monoamine oxidase (MAO). MAO is an enzyme responsible for the degradation of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation.

  • Case Study : A related piperazine derivative demonstrated significant MAO-B inhibition with an IC50 value of 0.013 µM, suggesting that similar compounds could be explored for treating neurodegenerative disorders like Alzheimer's disease .

Antimicrobial Activity

The compound's structure allows for interaction with bacterial targets, indicating potential antimicrobial properties.

  • Research Findings : Studies have shown that piperazine derivatives can exhibit antibacterial activity against various strains, including those resistant to conventional antibiotics .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes.

  • Data Table: Anti-inflammatory Activity
CompoundCOX Inhibition IC50 (µM)Notes
Compound A25Moderate activity
Compound B15High activity
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazineTBDUnder investigation

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological efficacy of this compound. Key substituents include:

SubstituentActivityIC50 (µM)Notes
CyclohexenylHighTBDEnhances binding affinity
Pyridyl groupModerateTBDCritical for receptor interaction

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have applications in various therapeutic areas:

  • Neurology : As a potential treatment for depression and neurodegenerative diseases.
  • Infectious Diseases : As an antimicrobial agent against resistant bacterial strains.
  • Inflammatory Disorders : As an anti-inflammatory drug targeting COX enzymes.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Physicochemical Properties Biological Activity
1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine (Target) C₁₇H₂₃N₃ 269.39 Cyclohexenylmethyl, pyridin-3-ylmethyl logP: ~2.1 (estimated); Polar SA: ~17 Ų Not explicitly reported (potential CNS/anticancer)
1-(3-Cyclohexen-1-ylmethyl)-4-(4-methylbenzyl)piperazine C₁₉H₂₈N₂ 284.45 Cyclohexenylmethyl, 4-methylbenzyl ChemSpider ID: 2154652 Unreported in provided evidence
1-[(Cyclohex-3-en-1-yl)methyl]-4-[(pyridin-4-yl)methyl]piperazine C₁₇H₂₅N₃ 361.44 (with oxalic acid) Pyridin-4-ylmethyl, oxalic acid salt logP: 2.12; logD: 1.10; logSw: -1.94 Not explicitly reported
1-(3-Chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine C₂₁H₂₁ClN₂ 336.86 3-Chlorophenyl, naphthylmethyl CAS: 834-65-1 Unreported in provided evidence
SLV313 (Antipsychotic Agent) C₂₃H₂₃ClFN₃O₂ 440.90 Dihydrodioxinyl, fluorophenylpyridinyl - Dopamine D2 antagonist, 5-HT1A agonist
1-(Pyridin-3-ylmethyl)piperazine hydrochloride C₁₀H₁₅N₃·HCl 213.71 Pyridin-3-ylmethyl (no cyclohexene) Industrial grade (99% purity) Unreported in provided evidence

Key Structural and Functional Differences

  • Cyclohexene vs.
  • Pyridinyl Position : The pyridin-3-ylmethyl group in the target compound differs from the pyridin-4-ylmethyl analog in , which may alter hydrogen-bonding interactions and solubility.
  • Biological Activity : SLV313 demonstrates how substituents like fluorophenylpyridinyl and dihydrodioxinyl confer receptor-specific activity (D2/5-HT1A), suggesting the target compound’s pyridinyl group could be optimized for similar applications.

Physicochemical Properties

  • Lipophilicity : The target compound’s estimated logP (~2.1) is comparable to its pyridin-4-ylmethyl analog (logP = 2.12) , but higher than 1-(pyridin-3-ylmethyl)piperazine hydrochloride due to the cyclohexenyl group .
  • Solubility : The oxalic acid salt in improves aqueous solubility (logSw = -1.94), whereas the free base form of the target compound may require formulation adjustments.

Biological Activity

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H18N2
  • Molecular Weight : 202.30 g/mol
  • CAS Number : 1342730-73-7

The compound functions primarily through its interaction with various neurotransmitter receptors and enzymes. Its structural features allow it to engage with dopamine and serotonin receptors, which are critical in the treatment of psychiatric disorders.

Antibacterial Activity

Research has indicated that piperazine derivatives exhibit significant antibacterial properties. For instance, a related compound demonstrated effective inhibition against Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) as low as 1 µg/mL, outperforming traditional antibiotics like norfloxacin . This suggests that similar structural analogs may possess comparable antibacterial efficacy.

Antiparasitic Activity

The compound's structural similarity to other piperazine derivatives has also led to investigations into its antiparasitic effects. In studies targeting Leishmania species, compounds with similar piperazine frameworks showed promising inhibition of promastigote growth, indicating potential for treating parasitic infections .

Neuropharmacological Effects

The interaction of this compound with dopamine and serotonin receptors suggests possible applications in treating neuropsychiatric conditions such as schizophrenia. The modulation of these neurotransmitter systems can alleviate symptoms associated with mood disorders and psychosis .

Study 1: Antibacterial Efficacy

In a comparative study, derivatives of piperazine were synthesized and tested against various bacterial strains. The compound exhibited notable activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa, with mechanisms involving disruption of bacterial cell membranes leading to increased permeability and eventual cell death .

Study 2: Antiparasitic Potential

Another study focused on the antiparasitic activity of piperazine derivatives against Leishmania donovani. The results indicated that certain analogs inhibited the growth of promastigotes effectively while maintaining selectivity for mammalian cells, thus highlighting their therapeutic potential with minimal side effects .

Data Summary Table

Activity TypeTarget Organism/ConditionMIC/EC50Reference
AntibacterialPseudomonas aeruginosa1 µg/mL
AntiparasiticLeishmania donovaniLow micromolar range
NeuropharmacologicalDopamine/Serotonin ReceptorsNot specified

Q & A

Q. What are the optimal synthetic routes for 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine, and how can reaction conditions be tailored for high yield?

  • Methodological Answer : The compound can be synthesized via modular approaches similar to piperazine derivatives. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" is effective for introducing functional groups (e.g., triazoles) to the piperazine backbone . Key steps include:
  • Coupling : Reacting cyclohex-3-en-1-ylmethyl and pyridin-3-ylmethyl moieties with piperazine via nucleophilic substitution.
  • Optimization : Adjust solvent ratios (e.g., DCM/H₂O), catalyst loading (e.g., CuSO₄·5H₂O at 0.3 equivalents), and reaction time (2–12 hours) to improve yields .
  • Purification : Use silica gel chromatography with gradients like ethyl acetate/hexane (1:8) .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?

  • Methodological Answer : Confirm the structure via:
  • NMR : Analyze proton environments (e.g., cyclohexene protons at δ 5.4–5.8 ppm, pyridinyl protons at δ 8.1–8.5 ppm) and verify coupling patterns .
  • HRMS : Validate molecular weight (e.g., calculated vs. observed [M+H]⁺ peaks) with a tolerance of ±0.0007 Da .
  • LC/MS : Monitor purity and detect intermediates using reverse-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Based on analogous piperazines:
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to prevent inhalation of toxic fumes (e.g., nitrogen oxides from combustion) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid aqueous release due to potential environmental toxicity .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

  • Methodological Answer :
  • Docking Studies : Use software like AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). Compare results with experimental IC₅₀ values from enzyme assays .
  • Contradictions : Discrepancies may arise from solvation effects or protein flexibility. For example, predicted binding affinity for phosphoglycerate dehydrogenase (PHGDH) might not align with in vitro inhibition due to allosteric site dynamics .

Q. What strategies resolve conflicting data in structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :
  • SAR Variability : Test substituent effects systematically (e.g., electron-withdrawing groups on pyridine vs. cyclohexene hydrophobicity) .
  • Data Reconciliation : Use multivariate analysis (e.g., PCA) to isolate key variables. For instance, contradictory cytotoxicity results may stem from off-target interactions, resolved via proteome-wide profiling .

Q. How can researchers optimize the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • pH Sensitivity : Piperazine derivatives are prone to hydrolysis in acidic conditions (pH < 3). Stabilize via lyophilization or buffered formulations (pH 6–8) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .

Q. What advanced techniques validate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :
  • SPR/BLI : Measure real-time binding kinetics (e.g., KdK_d, konk_{on}, koffk_{off}) using surface plasmon resonance or bio-layer interferometry .
  • Cryo-EM : Resolve binding conformations at near-atomic resolution, particularly for membrane-bound targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding energetics .

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